Pyrrolidinium, 1,1-dimethyl-
Description
Significance in Contemporary Chemical Science
The primary significance of the 1,1-dimethylpyrrolidinium cation in modern chemistry lies in its role as a constituent of electrolytes for high-performance energy storage devices. ontosight.ai Specifically, salts such as 1,1-dimethylpyrrolidinium tetrafluoroborate (B81430) (DMPBF₄) have been identified as promising electrolyte salts for electric double-layer capacitors (EDLCs), also known as supercapacitors. researchgate.netibs.re.krchemicalbook.com
Research has demonstrated that electrolytes utilizing the 1,1-dimethylpyrrolidinium cation can lead to superior electrochemical performance compared to standard electrolytes. researchgate.net The compact size of the 1,1-dimethylpyrrolidinium cation allows it to access smaller pores within electrode materials, leading to higher surface area utilization. This results in enhanced specific capacitance, better rate capability, and improved cycling stability in EDLCs. researchgate.netchemicalbook.com Studies have shown that EDLCs using a 1,1-dimethylpyrrolidinium tetrafluoroborate in acetonitrile (B52724) electrolyte can achieve high energy and power densities. researchgate.net Furthermore, these electrolytes have shown excellent stability at high voltages and elevated temperatures, outperforming conventional systems. researchgate.net
The investigation into binary ionic liquid mixtures containing the 1,1-dimethylpyrrolidinium cation has also revealed significant improvements in properties like ionic conductivity, which is crucial for electrochemical applications. rsc.org Theoretical studies have delved into the electronic structure and stability of the cation itself, providing a fundamental understanding of its reactivity and potential to form neutral radicals, which is important for predicting its behavior in various chemical environments. mostwiedzy.pl
Table 1: Research Findings on 1,1-Dimethylpyrrolidinium Tetrafluoroborate (DMPBF₄) in EDLCs
| Property Investigated | Finding | Reference |
|---|---|---|
| Electrochemical Performance | Exhibits higher gravimetric capacitance and superior rate capability compared to standard TEABF₄ and SBPBF₄ electrolytes. | researchgate.net |
| Energy & Power Density | Achieves up to 40.61 Wh kg⁻¹ and 8.09 kW kg⁻¹ in an acetonitrile-based electrolyte at 3.0 V. | researchgate.net |
| Cycling Stability | Retains approximately 88% of initial capacitance after 1000 hours of float testing at 3.0 V. | researchgate.net |
| High Voltage Operation | Enables stable operation of EDLCs at high voltages (e.g., 3.4 V) with excellent stability. | researchgate.net |
| Cation Size Effect | The compact cation size allows for easier diffusion into carbon micropores, enhancing performance. | chemicalbook.com |
Role as a Quaternary Ammonium (B1175870) Salt
The 1,1-dimethylpyrrolidinium cation is the defining feature of a class of quaternary ammonium salts. ontosight.aicymitquimica.com In these salts, the nitrogen atom of the pyrrolidine (B122466) ring is bonded to four carbon atoms (two within the ring and the two methyl groups), resulting in a permanent positive charge on the nitrogen atom. mostwiedzy.pl This positive charge is balanced by a corresponding anion, such as tetrafluoroborate (BF₄⁻), iodide (I⁻), or bis(trifluoromethylsulfonyl)imide (TFSI⁻). researchgate.netrsc.orgcymitquimica.com
As a quaternary ammonium salt, it is characterized by its ionic nature, which typically renders it a solid at room temperature and soluble in polar solvents. ontosight.aicymitquimica.com The properties of the specific salt, such as melting point, solubility, and thermal stability, are determined by the combination of the 1,1-dimethylpyrrolidinium cation and its counter-anion. ontosight.ai The synthesis of these salts generally involves the alkylation of a precursor molecule like 1-methylpyrrolidine (B122478). evitachem.com The resulting quaternary ammonium structure is stable and serves as a fundamental building block in various chemical applications. mostwiedzy.pl
Table 2: General Properties of Pyrrolidinium (B1226570), 1,1-dimethyl- Cation
| Property | Detail | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₄N⁺ | nih.govepa.gov |
| Monoisotopic Mass | 100.112076 g/mol | epa.gov |
| Structure | Quaternary ammonium cation with a five-membered pyrrolidinium ring and two methyl substituents on the nitrogen atom. | mostwiedzy.pl |
| Symmetry | The most stable structure possesses Cₛ-symmetry. | mostwiedzy.pl |
| Charge | Permanent positive charge on the nitrogen atom. | mostwiedzy.pl |
General Classification within Ionic Liquids and Organic Compounds
Within the broader landscape of chemistry, Pyrrolidinium, 1,1-dimethyl- and its associated salts are classified as organic compounds due to their carbon-based structure. nih.gov More specifically, they fall into the category of heterocyclic compounds because of the ring structure containing a nitrogen atom.
A particularly important classification for these materials is as components of ionic liquids (ILs). ontosight.aiontosight.ai Ionic liquids are salts with melting points below 100°C, and many are liquid at room temperature. They are considered "designer solvents" because their properties can be finely tuned by selecting specific cation and anion combinations. zapjournals.com The 1,1-dimethylpyrrolidinium cation is a common building block for pyrrolidinium-based ionic liquids. mostwiedzy.plmdpi.com
When combined with suitable anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), the resulting 1,1-dimethylpyrrolidinium-based salts can exhibit the properties of an ionic liquid. rsc.org These ILs are noted for their potential in various applications, including as electrolytes, due to properties like low vapor pressure, high thermal stability, and ionic conductivity. polito.it Research has also explored the use of 1,1-dimethylpyrrolidinium-based salts in creating hydrophobic ionic liquids for applications such as solvent extraction in nuclear fuel reprocessing. zapjournals.com The mixing of different cations, including 1,1-dimethylpyrrolidinium, can create binary ionic liquids with enhanced properties, such as significantly increased conductivity. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARJMFRQLMUUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165230 | |
| Record name | Pyrrolidinium, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15312-12-6 | |
| Record name | 1,1-Dimethylpyrrolidinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15312-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidinium, 1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015312126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidinium, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes
The synthesis of 1,1-dimethylpyrrolidinium salts is accomplished through several advanced methodologies, each offering distinct advantages in terms of efficiency, purity, and scalability. These routes include quaternization reactions, cyclization pathways, and strategies involving intermediate salt formation.
Quaternization Reactions of Pyrrolidine (B122466) Derivatives
The most direct and common method for synthesizing 1,1-dimethylpyrrolidinium salts is through the quaternization of N-methylpyrrolidine. This reaction involves the alkylation of the tertiary amine, N-methylpyrrolidine, with a methylating agent. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic methyl group of the agent, which results in the formation of the quaternary ammonium (B1175870) cation.
Common methylating agents for this transformation include methyl halides, such as methyl iodide or methyl bromide. googleapis.comgoogle.com For instance, the reaction of 1-methylpyrrolidine (B122478) with methyl iodide effectively produces 1,1-dimethylpyrrolidinium iodide. google.com The process is typically carried out in an organic solvent, such as acetonitrile (B52724), methanol (B129727), or ethanol. google.com Similarly, reacting a derivative like (RS/SR) 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate with methyl bromide yields the corresponding 1,1-dimethylpyrrolidinium bromide salt. googleapis.com The reaction temperature can be controlled to optimize yield and purity, often starting at cooler temperatures and then heating to complete the reaction. google.com
The general scheme for the quaternization of N-methylpyrrolidine is presented below: N-methylpyrrolidine + CH₃-X → 1,1-Dimethylpyrrolidinium⁺ X⁻ (where X = I, Br, or another leaving group)
This method is fundamental in creating various functionalized pyrrolidinium-based ionic liquids and other compounds where the 1,1-dimethylpyrrolidinium cation is a key structural feature. nih.govnih.govresearchgate.net
Cyclization Reactions for Pyrrolidinium (B1226570) Salt Formation
Alternative synthetic strategies involve the formation of the pyrrolidinium ring itself through cyclization reactions. These methods build the heterocyclic core and establish the quaternary nitrogen in a concerted or sequential manner.
One such approach involves the 5-exo cyclization of tertiary aminium radical cations. acs.org This process can generate 2-substituted pyrrolidinium salts from acyclic precursors. Another documented method is the synthesis of pyrrolidinium salts from N,N-dialkyl-N′,N′-dimethylbutane-1,4-diamine using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a cyclization agent. This reaction proceeds in high yields, particularly in polar solvents like methanol and acetonitrile. researcher.life
Researchers have also reported the synthesis of complex structures, such as bicyclic twisted amides, which start from a pre-formed pyrrolidinium salt that undergoes further intramolecular cyclization. nih.gov While not a de novo synthesis of the 1,1-dimethylpyrrolidinium core itself, it demonstrates the utility of the pyrrolidinium moiety as a scaffold for constructing more complex molecular architectures. These cyclization strategies offer a powerful way to access diverse pyrrolidinium derivatives that may not be readily available through simple quaternization.
Intermediate Salt Formation Strategies
The synthesis of high-purity ionic liquids, including those based on the 1,1-dimethylpyrrolidinium cation, often employs a two-step process that involves the formation and isolation of an intermediate salt. researchgate.net This strategy is particularly useful for introducing specific anions into the final ionic liquid product.
Typically, the first step is the quaternization reaction to form a halide salt, such as 1,1-dimethylpyrrolidinium bromide or iodide. google.commdpi.com This intermediate halide salt is often a crystalline solid that can be purified through recrystallization to remove any unreacted starting materials or byproducts.
In the second step, a metathesis (anion exchange) reaction is performed. The purified pyrrolidinium halide is dissolved (often in water or an organic solvent) and reacted with a salt containing the desired anion, such as a lithium or sodium salt. mdpi.comresearchgate.net For example, to synthesize 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)imide, 1-butyl-1-methylpyrrolidinium bromide is first synthesized and purified, and then reacted with lithium bis(trifluoromethanesulfonyl)amide. researchgate.net The resulting ionic liquid and the byproduct salt (e.g., lithium bromide) can then be separated based on their differing solubilities. This two-step approach allows for greater control over the final product's purity, which is crucial for applications in fields like electrochemistry. mdpi.com
Large-Scale Synthesis and Purification Techniques for Ionic Liquids
The transition from laboratory-scale synthesis to large-scale production of pyrrolidinium-based ionic liquids presents challenges related to purity, cost, and safety. Reliable methods for producing high-quality ionic liquids in quantities greater than one kilogram have been developed. researchgate.netrsc.org A critical aspect of these methods is the rigorous purification of both the precursors and the final products, as impurities can significantly alter the physicochemical properties of the ionic liquid. researchgate.net
A general procedure for large-scale synthesis involves the initial quaternization reaction, followed by extensive purification steps. A key finding is that purifying the precursors before the synthesis is highly effective. researchgate.net Common purification techniques for the intermediate halide salts and the final ionic liquids include:
Treatment with Decolorizing Charcoal: Heating the ionic liquid precursor solution with activated charcoal is a common step to remove colored impurities. researchgate.netscribd.com
Filtration through Alumina (B75360): Passing the ionic liquid through a plug of activated alumina can remove residual impurities. researchgate.net
Washing: The synthesized ionic liquid is often washed multiple times with deionized water to remove water-soluble impurities. researchgate.net
Drying under Vacuum: To remove volatile impurities and residual water, the final product is typically dried under high vacuum at an elevated temperature. researchgate.netscribd.com
Distillation/Evaporation: For separating ionic liquids from volatile products or solvents, rotary evaporators are commonly used. nih.gov
Fluorescence spectroscopy is an extremely sensitive method for assessing the purity of ionic liquids, as many impurities exhibit fluorescence that is absent in the pure compounds. researchgate.net
| Purification Step | Purpose | Typical Reagent/Condition | Reference |
|---|---|---|---|
| Decolorization | Removal of colored impurities from precursor solution | Activated Charcoal, 65°C for 24h | researchgate.net |
| Anion Exchange | Introduction of desired anion | Lithium or Sodium salt of the target anion in water | researchgate.net |
| Washing | Removal of water-soluble byproducts (e.g., LiBr) | Multiple washes with deionized water | researchgate.net |
| Final Polishing | Removal of trace impurities | Filtration through activated alumina | researchgate.net |
| Drying | Removal of water and volatile solvents | Heating under high vacuum (e.g., 65°C, 0.1 mbar) | researchgate.net |
Green Chemistry Approaches in Synthesis (e.g., Deep Eutectic Solvents)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for ionic liquids. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. dntb.gov.ua
One promising green approach involves the use of Deep Eutectic Solvents (DESs). DESs are mixtures of a quaternary ammonium salt (a hydrogen bond acceptor) and a hydrogen bond donor (e.g., urea, glycerol), which form a eutectic mixture with a melting point much lower than the individual components. acs.orgmdpi.com The preparation of DESs based on pyrrolidinium salts can be a completely green process, requiring no reaction media, generating no byproducts, and needing no further purification. deepdyve.comuitm.edu.my For example, 1-butyl-1-methylpyrrolidinium bromide, a high-melting-point salt, can be combined with hydrogen bond donors to form a room-temperature liquid DES. deepdyve.com This demonstrates a way to use pyrrolidinium salts in a liquid form without a traditional synthesis that might generate waste.
Another green strategy is the development of byproduct-free synthesis routes. For example, the synthesis of N,N-dimethylpyrrolidinium hydrogen carbonate has been reported as a precursor for efficient and byproduct-free syntheses of other ionic liquids. ugr.esresearchgate.net These methods represent a significant step towards sustainable chemical manufacturing.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijnrd.org The heating in microwave synthesis is rapid and selective, directly targeting polar molecules in the reaction mixture. ijnrd.org
This technique has been successfully applied to the synthesis of pyrrolidinium derivatives. For instance, the intramolecular cyclocondensation of certain enamines to produce substituted pyrrole (B145914) compounds showed a significant improvement in yield when using microwave irradiation (e.g., from 23% to 86% yield) compared to conventional heating. mdpi.com The synthesis of N,N-dimethyl-pyrrolidinium iodide has also been achieved using microwave assistance. researcher.life The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid and high-yield production of 1,1-dimethylpyrrolidinium salts and related heterocycles. mdpi.comresearchgate.net
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | External heat source, slow heat transfer | Well-established, simple setup | researchgate.net |
| Microwave-Assisted Synthesis | Direct heating of polar molecules via irradiation | Rapid reaction times, higher yields, energy efficient | ijnrd.orgmdpi.com |
Continuous Flow Systems in Synthesis
The application of continuous flow technology to the synthesis of quaternary ammonium salts, including pyrrolidinium derivatives, offers significant advantages over traditional batch processes. Microreactor technology, for instance, has been shown to improve yield consistency and reduce solvent waste in the synthesis of related compounds like 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide. This methodology allows for superior control over reaction parameters such as temperature and residence time, leading to enhanced safety, scalability, and efficiency.
Continuous flow systems are particularly advantageous for quaternization reactions, which are often exothermic and can be challenging to control on a large scale in batch reactors. By using a continuous flow setup, such as a heated coil reactor, chemists can achieve higher temperatures and pressures safely, significantly reducing reaction times and potentially increasing product purity. This approach has been successfully applied to the synthesis of other quaternary ammonium salts, demonstrating its potential for the industrial production of 1,1-dimethylpyrrolidinium compounds.
Catalytic Synthesis Applications
Pyrrolidinium, 1,1-dimethyl-, and its derivatives are effective phase-transfer catalysts (PTCs). epa.gov These catalysts facilitate reactions between reactants located in separate, immiscible phases, typically an aqueous phase and an organic phase. epa.gov The lipophilic quaternary ammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction can occur. epa.gov
The hydroxide (B78521) derivative, in particular, acts as a PTC in various organic syntheses, such as nucleophilic substitution reactions. The efficiency of 1,1-dimethylpyrrolidinium-based catalysts is attributed to their ability to form stable ion pairs that can effectively shuttle reactants across the phase boundary. Research has focused on developing novel chiral pyrrolidinium salts to act as asymmetric phase-transfer catalysts, which are valuable in the enantioselective synthesis of complex molecules. researcher.life For example, pyrrolidinium-annelated dibenzosemibullvalene derivatives have been shown to act as phase-transfer catalysts in alkylation reactions, with performance comparable to or better than commonly used tetrabutylammonium (B224687) salts. researchgate.net
| Reaction Type | Catalyst Type | Key Finding/Advantage | Citation |
|---|---|---|---|
| Nucleophilic Substitution | 1,1-dimethylpyrrolidinium hydroxide | Facilitates reactions in biphasic systems. | |
| Alkylation Reactions | Cationic pyrrolinium-annelated dibenzosemibullvalene | Comparable or better performance than tetrabutylammonium salts. | researchgate.net |
| Asymmetric Benzylation | Chiral α,α'-disubstituted pyrrolidinium salts | Achieves moderate enantioselectivity. | researcher.life |
Recent research has uncovered the role of in situ-formed pyrrolidinium salts as organoautocatalysts that operate through hydrogen bond donation (HBD). nih.govresearchgate.net In a specific transamination metathesis reaction, the pyrrolidinium salt, generated during the reaction, acts as an HBD catalyst, facilitating a multi-step domino process. nih.govresearchgate.netresearcher.life This autocatalytic cycle allows for challenging transformations to occur under exceptionally mild conditions, at room temperature, and without the need for external catalysts. researchgate.netresearcher.life
The mechanism involves the hydrogen atoms on the carbons alpha to the positively charged nitrogen atom of the pyrrolidinium ring. These hydrogens are sufficiently acidic to form hydrogen bonds with substrates, activating them for subsequent reaction steps. researchgate.net This mode of catalysis, where the product of a reaction catalyzes the reaction itself, is highly efficient and atom-economical. nih.gov Computational studies have supported the role of the pyrrolidinium salt as the key HBD organoautocatalyst in these transformations. nih.govresearchgate.net
The 1,1-dimethylpyrrolidinium cation is a key structural component in polymers used for various catalytic applications. Poly(diallyldimethylammonium chloride) (PDADMAC) is a commercially available polymer that contains the 1,1-dimethylpyrrolidinium chloride repeating unit within its backbone, formed through a cyclopolymerization process. diva-portal.org This polymer and its derivatives, often referred to as polymeric ionic liquids (PILs), serve as stable platforms for catalytic processes. researchgate.net
These pyrrolidinium-based PILs can be synthesized by the polymerization of diallyldimethylammonium ionic liquid monomers or through anion exchange reactions on the commercially available PDADMAC. researchgate.net In the field of olefin chemistry, pyrrolidinium-based ionic liquids are used as solvents and co-catalysts in the nickel-catalyzed oligomerization of ethylene (B1197577) to produce linear alpha-olefins. The nature of the ionic liquid, including the pyrrolidinium cation, can significantly influence the performance of the catalytic system. unimib.it
Compound Reactivity and Derivatization
The 1,1-dimethylpyrrolidinium cation is generally stable, a characteristic that makes it suitable for applications like electrolytes in high-voltage capacitors. researchgate.net However, under specific conditions, the pyrrolidinium ring can undergo oxidation. The electrochemical stability of the cation is a critical property, and its oxidation potential is a measure of its resistance to losing an electron. aip.orgacs.org
While the cation itself is robust, derivatives can be more susceptible to oxidation. For instance, related compounds like 3-hydroxy-1,1-dimethylpyrrolidinium bromide can be oxidized by strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide to yield the corresponding oxides. The oxidation typically targets substituents on the pyrrolidine ring or, under harsh electrochemical conditions, the ring itself. The study of these oxidation processes is crucial for understanding the degradation pathways of pyrrolidinium-based materials in applications like batteries and electrocatalysis. aip.org
Reduction Reactions
The electrochemical reduction of the 1,1-dimethylpyrrolidinium (DMP⁺) cation has been investigated, particularly at lead cathodes. Studies have shown that the reduction of DMP⁺ at a lead surface does not proceed as a simple electron transfer to the cation in solution. Instead, it involves the formation of a distinct organometallic intermediate. The reduction product of DMP⁺ at lead cathodes deposits as a monolayer and a bulk material identified as DMP(Pb₅). researcher.life
This DMP(Pb₅) species is not merely a passive product but acts as a chemical mediator for subsequent reduction reactions. Both the monolayer and the bulk DMP(Pb₅) exhibit catalytic properties for the electroreduction of other organic compounds. researcher.life The monolayer is effective in catalyzing the reduction of alkyl chlorides. researcher.life The bulk DMP(Pb₅) intermediate can mediate electron transfer to a broader range of substrates, including several ketones, allylbenzene, and difluorobenzene. researcher.life
A significant application of this mediated reduction is the intramolecular reductive cyclization of specific unsaturated ketones. For instance, the preparative electrolysis of 6-hepten-2-one (B3049758) at a lead cathode in the presence of a catalytic amount of DMP⁺ results exclusively in the formation of 1,2-dimethylcyclopentanol. researcher.life This catalytic process allows the reduction to occur at potentials 400-500 mV more positive than what is required in the absence of the DMP⁺ mediator. researcher.life The mechanism for this cyclization is of particular interest, as other structurally similar ketones, like 2-pentanone and 5-hexen-2-one, are not affected under the same conditions, indicating that both the carbonyl group and the unsaturated moiety are necessary for the catalysis to occur. researcher.life
| Substrate | Product | Mediator Phase | Key Finding |
|---|---|---|---|
| 6-chloro-1-hexene | 1-hexene | Bulk | Catalyzed reduction occurs at a significantly more positive potential. |
| 6-hepten-2-one | 1,2-dimethylcyclopentanol | Bulk | Exclusive formation of the cyclized product. |
| Alkyl Chlorides | Alkanes | Monolayer | The monolayer demonstrates catalytic activity for this class of compounds. |
| 5-phenylpentan-2-one | Catalyzed Reduction Product | Bulk | Demonstrates substrate specificity of the mediator. |
Nucleophilic Substitution Reactions
The 1,1-dimethylpyrrolidinium cation is a component of various salts, and these salts can participate in nucleophilic substitution reactions, primarily through anion exchange. This is a common strategy in the synthesis of ionic liquids, where the properties of the salt are tuned by replacing the anion. For example, 1,1-dimethylpyrrolidinium iodide can be reacted with tetrafluoroboric acid (HBF₄) to produce 1,1-dimethylpyrrolidinium tetrafluoroborate (B81430) (DMPBF₄). researchgate.net This reaction proceeds via an anion exchange where the iodide (I⁻) is replaced by the tetrafluoroborate (BF₄⁻) anion. researchgate.net Similarly, reacting 1,1-dimethylpyrrolidinium hydrogen carbonate salts with various acids leads to the clean and quantitative formation of new salts with different anions. researchgate.net
Halogenation Thermodynamics and Site Selectivity
The halogenation of pyrrolidinium-based cations is a significant chemical transformation for modifying the physicochemical properties of the resulting compounds, such as ionic liquids. Thermodynamic studies provide insight into the favorability and site-selectivity of these reactions. Research on the N-ethyl-N-methylpyrrolidinium cation, a close structural analog to the 1,1-dimethylpyrrolidinium cation, offers valuable data on this process. jst.go.jp
The thermodynamics for fluorination, chlorination, and bromination have been investigated, revealing that halogenation is generally a thermodynamically favorable process at various sites on the cation. jst.go.jp The favorability, however, decreases down the halogen group from fluorine to bromine. jst.go.jp The Gibbs free energy (ΔG), which determines the spontaneity of the reaction, is a function of both enthalpy (ΔH) and entropy (ΔS).
For the bromination of the N-ethyl-N-methylpyrrolidinium cation, calculations show distinct thermodynamic potentials for different reaction sites. The halogenation can occur on the pyrrolidine ring carbons (C1, C2), the nitrogen atom (N), or the carbons of the N-alkyl chains (ME for methyl, ET for ethyl, CH2 for the methylene (B1212753) group of the ethyl chain). The data clearly indicate that halogenation of the carbon atoms is thermodynamically preferred over halogenation at the nitrogen atom. jst.go.jp Among the carbon sites, those on the pyrrolidine ring are the most favorable targets for bromination. jst.go.jp
The entropic contribution to the Gibbs free energy becomes more significant for less exothermic reactions, such as bromination, compared to fluorination. jst.go.jp This is correlated with the bond strength, which weakens in the order C-F > C-Cl > C-Br. jst.go.jp
| Reaction Site | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J mol⁻¹ K⁻¹) | Free Energy (ΔG) (kJ mol⁻¹) |
|---|---|---|---|
| C1 (Ring Carbon) | -22.9 | -18.1 | -17.5 |
| C2 (Ring Carbon) | -43.3 | -14.7 | -38.9 |
| N (Nitrogen Atom) | +41.1 | +4.71 | +39.7 |
| ME (Methyl Group) | -21.8 | -15.9 | -16.9 |
| CH2 (Methylene Group) | -31.7 | -19.7 | -25.8 |
| ET (Ethyl Group Terminal) | -24.8 | -13.8 | -20.7 |
Rearrangement Reactions (e.g., Ortho Substitution, Ring Enlargement)
Pyrrolidinium salts can undergo several types of rearrangement reactions, often initiated by treatment with a strong base to form an ylide intermediate. These rearrangements can lead to significant structural changes, including ring expansion and substitution on adjacent aromatic rings.
A prominent example is the researchgate.netacs.org-Stevens Rearrangement , which can result in ring enlargement. For instance, N-cyanomethyl-N-methyl-2-arylpyrrolidinium salts, when treated with a base, form an ylide that undergoes a researchgate.netacs.org-Stevens rearrangement to expand the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring. researchgate.net This reaction provides a direct synthesis of 3-aryl-2-cyano-1-methylpiperidines. researchgate.net In a more complex domino reaction sequence, a pyrrolidinium ylide can first participate in a Michael addition with an electrophilic alkene, followed by a proton shift and finally the researchgate.netacs.org-Stevens rearrangement, yielding highly substituted piperidines. thieme-connect.comacs.orgacs.org
Another important transformation is the Sommelet-Hauser Rearrangement . This reaction typically involves benzyl (B1604629) quaternary ammonium salts. wikipedia.org For cyclic systems like 1-methyl-1-(trimethylsilyl)methyl-2-phenylpyrrolidinium iodide, fluoride-induced desilylation generates an ylide intermediate. jst.go.jp This intermediate can undergo a Sommelet-Hauser rearrangement, which involves the formal transposition of an aminoalkyl group to the ortho-position of the phenyl ring. jst.go.jpthieme-connect.com
A related transformation is the ortho substitution rearrangement , which provides a pathway for significant ring enlargement. The 1,1-dimethyl-2-phenylpyrrolidinium ion, upon reaction with sodium amide in liquid ammonia, has been shown to form 2-methyl-1,2,3,4,5,6-hexahydro-2-benzazocine. researchgate.net This product results from an ortho substitution on the phenyl ring that is coupled with the expansion of the five-membered pyrrolidine ring into an eight-membered ring, offering a novel route to 2-benzazocine derivatives. researchgate.net
Molecular Structure, Interactions, and Dynamics
Stereochemical Considerations and Influence on Reactivity
The stereochemistry of the 1,1-dimethylpyrrolidinium cation, characterized by its saturated five-membered ring, plays a crucial role in its chemical behavior. The rigid pyrrolidinium (B1226570) ring and the presence of two methyl groups on the nitrogen atom create a specific three-dimensional structure that influences its interactions and reactivity. This defined stereochemistry can lead to selective binding with other molecules. The methyl groups on the nitrogen atom are instrumental in optimizing charge density and steric accessibility, which are critical factors for both ionic conductivity and potential biological targeting. Furthermore, the pyrrolidinium core's structure allows for modular functionalization, enabling the tailoring of properties like hydrophobicity for specific applications.
The inherent structure of the pyrrolidinium ring and the nature of the substituents on the nitrogen atom have a direct impact on the reactivity of the resulting compound. For instance, the electrochemical stability of pyrrolidinium-based salts is a key feature. Studies have shown that salts containing the 1,1-dimethylpyrrolidinium cation exhibit notable stability, which is essential for their use in high-voltage applications. The specific arrangement of atoms within the cation influences its reduction and oxidation potentials, thereby dictating its performance in electrochemical devices.
Intra- and Intermolecular Interactions
The behavior of 1,1-dimethylpyrrolidinium in condensed phases is governed by a complex network of intra- and intermolecular forces. These interactions dictate the macroscopic properties of materials containing this cation, such as their viscosity, conductivity, and phase behavior.
Hydrogen Bonding Networks
While the 1,1-dimethylpyrrolidinium cation itself lacks traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its constituent atoms in certain environments, particularly when paired with suitable anions or dissolved in protic solvents. The formation of hydrogen bonding networks is a critical factor in determining the structure and properties of ionic liquids and salts containing this cation. nih.govmdpi.com
Ion Pair Aggregation States
In non-aqueous solutions and in the liquid state, 1,1-dimethylpyrrolidinium cations and their associated anions are not always present as free, individual ions. Instead, they often form distinct ion pairs and larger aggregates, such as dimers and tetramers. iupac.orgpsu.edu The formation of these aggregates is an equilibrium process influenced by factors like ion concentration, temperature, and the nature of the solvent. psu.edu
The aggregation state of the ions has a profound impact on the physical properties of the system. For example, the formation of neutral aggregates like dimers and tetramers can lead to a decrease in ionic conductivity as the number of free charge carriers is reduced. iupac.org The study of these aggregation equilibria is crucial for understanding and predicting the behavior of ionic liquids in various applications. The process of aggregation is often driven by entropy rather than enthalpy. psu.edu
Conformational Analysis and Molecular Dynamics Simulations
The five-membered pyrrolidinium ring is not perfectly planar and can adopt different conformations. Conformational analysis, often aided by computational methods like molecular dynamics (MD) simulations, is essential for understanding the flexibility of the 1,1-dimethylpyrrolidinium cation and how its shape influences its interactions. scribd.comacs.org
MD simulations provide valuable insights into the dynamic behavior of these systems at the atomic level. mdpi.com These simulations can reveal how the cation and its accompanying anion move and interact over time, elucidating the mechanisms of ion transport and the formation and dissolution of ion aggregates. acs.org For instance, simulations have been used to study the structure of the interface between pyrrolidinium-based ionic liquids and electrode surfaces, which is critical for understanding their performance in batteries and capacitors. rsc.org
Structure-Property Relationships
A key area of research focuses on understanding the relationship between the molecular structure of the 1,1-dimethylpyrrolidinium cation and the macroscopic properties of the resulting materials. This knowledge is vital for designing new ionic liquids with tailored properties for specific applications.
Cation Structure and Alkyl Chain Length Effects on Ionic Conductivity and Viscosity
The structure of the cation, particularly the length of any alkyl chains attached to the pyrrolidinium ring, has a significant impact on the ionic conductivity and viscosity of the resulting ionic liquid. researchgate.netjecst.org Generally, increasing the length of the alkyl chain on the pyrrolidinium cation leads to an increase in viscosity. researchgate.netjecst.org This is attributed to stronger intermolecular interactions, specifically van der Waals forces, between the longer alkyl chains. jecst.org
Conversely, this increase in viscosity typically leads to a decrease in ionic conductivity, as the mobility of the ions is reduced. researchgate.netjecst.org Therefore, a trade-off often exists between these two properties. For applications requiring high ionic conductivity, shorter alkyl chains are generally preferred. The data in the table below illustrates the effect of alkyl chain length on the viscosity and ionic conductivity of a series of pyrrolidinium-based ionic liquids.
| Cation | Viscosity (cP) | Ionic Conductivity (mS/cm) |
|---|---|---|
| Pyr13-TFSI | 55.6 | - |
| Pyr14-TFSI | - | - |
| Pyr15-TFSI | - | - |
Data for Pyr13-TFSI is explicitly mentioned in the search results. While the trend for Pyr14-TFSI and Pyr15-TFSI is described as having higher viscosity and lower conductivity, specific values at 25°C are not provided in the snippets. researchgate.netjecst.org
Anion Influence on Salt Behavior and Ionic Conductivity
The properties of salts containing the 1,1-dimethylpyrrolidinium ([C₁mpyr]⁺) cation are significantly influenced by the choice of the counter-anion. The anion's size, shape, charge delocalization, and chemical nature dictate the resulting salt's thermal behavior, viscosity, and ionic conductivity.
Research comparing 1,1-dimethylpyrrolidinium bis(trifluoromethanesulfonyl)amide ([C₁mpyr][TFSA]) with its non-fluorinated analogue, 1,1-dimethylpyrrolidinium bis(methanesulfonyl)amide ([C₁mpyr][NMes₂]), reveals the profound effect of anion fluorination. The use of the non-fluorinated NMes₂ anion results in a salt with a lower melting point but a higher glass transition temperature (Tg) compared to the TFSA salt. scispace.com This is attributed to the lower mass of the NMes₂ anion contributing to a lower melting point, while increased hydrogen bonding in the liquid state leads to a higher Tg. scispace.com However, the fluorinated [TFSA]⁻ anion imparts superior thermal stability and significantly lower viscosity, leading to better ionic conductivity. scispace.com The [NMes₂]⁻ salt is hydrophilic, whereas the [TFSA]⁻ salt is hydrophobic. scispace.com
The bis(fluorosulfonyl)imide ([FSI]⁻) anion has also been studied in pyrrolidinium-based ionic liquids due to the favorable properties it can impart, though its thermal stability can be a concern. researchgate.net In some cases, the presence of Li⁺ ions and trace amounts of water can lead to an exothermic decomposition reaction at temperatures around 120 °C. researchgate.net
Other anions create unique properties. For instance, N,N-dimethylpyrrolidinium fluorohydrogenate, [DMPyr(FH)₂F], forms an ionic plastic crystal phase between 258 K and 325 K and exhibits remarkably high ionic conductivity, reaching 10.3 mS cm⁻¹ at 298 K. acs.org In this plastic crystal phase, the anion is the primary mobile charge carrier. acs.org Similarly, 1,1-dimethylpyrrolidinium cyanate, [C₁mpyr][OCN], also forms a plastic crystal and demonstrates significant conductivity, which increases with temperature. scispace.com The investigation of various anions like hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), and trifluoromethanesulfonate (B1224126) (Tf⁻) has shown that the anion choice is critical in determining whether the resulting salt is a room-temperature ionic liquid or a solid plastic crystal. researchgate.net
| Anion | Salt Abbreviation | Key Properties | Ionic Conductivity (at specified temp.) |
|---|
Functional Group Modifications and Tunable Polarity
The properties of the 1,1-dimethylpyrrolidinium cation can be precisely tuned by covalently attaching specific functional groups to the pyrrolidinium ring or its substituents. polito.itacs.org This strategy allows for the design of task-specific ionic liquids (TSILs) where the functionality is chosen to achieve a desired outcome, such as modified polarity, reactivity, or solvation capability. polito.itacs.org
One example is the introduction of ether groups into the cation structure. Dual ether-functionalized pyrrolidinium-based ionic liquids have been synthesized and show significantly different physicochemical properties compared to their non-functionalized counterparts. researchgate.net These modifications can lead to lower viscosities, which is beneficial for applications requiring enhanced ion mobility. researchgate.net
Another approach involves creating polymerizable ionic liquids (PILs). researchgate.net Here, a polymerizable group is attached to the pyrrolidinium cation, allowing for the creation of a solid polymeric material that retains the characteristic properties of the ionic liquid monomer. This technique provides a pathway to materials with tunable polarity and enhanced thermal and mechanical stability. researchgate.net The introduction of porosity into these PILs can further boost their performance in applications like solid-phase microextraction. researchgate.net
| Functional Group | Modification Type | Impact on Properties |
|---|
Impact of Linker Chain Length in Dicationic Systems
Dicationic ionic liquids, also known as geminal or gemini (B1671429) ILs, feature two cationic centers connected by a linker or spacer chain. In systems based on the 1,1-dimethylpyrrolidinium cation, the properties of the resulting salt can be tuned not only by the choice of anion but also by modifying the length and chemical nature of this linker. uni-halle.dersc.org
The length of the alkyl chain separating the two pyrrolidinium cations has a direct impact on the physical properties of the dicationic salt. Generally, as the linker chain length increases, the viscosity of the ionic liquid also tends to increase. core.ac.uk This change affects the mobility of the ions and, consequently, the ionic conductivity.
The chemical composition of the linker is also a critical design element. The introduction of heteroatoms or functional groups into the spacer can impart specific properties. For example, dicationic ionic liquids with an ether-containing linker have been shown to exhibit high ionic conductivity and a wide electrochemical window. rsc.org Furthermore, a comparison between fluorinated and non-fluorinated ether linkers in pyrrolidinium-based dicationic systems demonstrated that fluorination yields superior properties. uni-halle.de The fluorinated dicationic ionic liquids (FDILs) displayed significantly enhanced electrochemical stability (up to 7 V) and thermal stability (up to 370°C) compared to their non-fluorinated counterparts. uni-halle.de This highlights the synergistic effect of linker modification and dicationic design to create high-performance electrolytes. uni-halle.de
| Linker Characteristic | Impact on Properties | Example |
|---|
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for determining the structure of organic molecules. Its versatility allows for the analysis of samples in various states and provides information on molecular dynamics and reaction kinetics.
Multidimensional and time-resolved NMR techniques are highly effective for analyzing complex mixtures and monitoring changes over time, such as those occurring during a chemical reaction. nih.gov While standard one-dimensional NMR provides a snapshot of a sample's composition, it may be insufficient for tracking the transient intermediates and multiple competing pathways in a reaction. researchgate.net
Time-resolved NMR, often coupled with methods like stopped-flow or continuous-flow, allows for the real-time monitoring of reacting systems as they proceed from an off-equilibrium state. researchgate.netnih.gov By combining rapid mixing, continuous flow, and spectroscopic imaging, it is possible to generate 2D spectrotemporal NMR correlations. arxiv.orgresearchgate.net These experiments produce a high-resolution spectral dimension that identifies individual chemical sites, correlated with a time-independent spatial axis that reveals temporal changes along the reaction coordinate. nih.gov This approach enables the acquisition of kinetic "snapshots" of the reaction, providing high-quality data on the formation of products and the decay of reactants. researchgate.net
For the study of Pyrrolidinium (B1226570), 1,1-dimethyl-, these techniques could be applied to elucidate its formation mechanism, such as the quaternization of 1-methylpyrrolidine (B122478) with a methylating agent. Time-resolved 2D NMR could track the consumption of starting materials and the appearance of the 1,1-dimethylpyrrolidinium cation, potentially identifying any short-lived intermediates or side products in the process.
Solid-state NMR (SSNMR) spectroscopy is a crucial tool for investigating the structure and dynamics of materials in the solid phase. rsc.orgnih.gov It provides atomic-level insight into molecular mobility over a wide range of timescales. rsc.org Techniques involving the measurement of spin-lattice relaxation times in the laboratory frame (T₁) and the rotating frame (T₁ρ) are particularly useful for probing molecular dynamics. nih.gov
Studies on related pyrrolidinium-based ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide, have utilized NMR diffusometry to independently measure the self-diffusion coefficients of both the cation and the anion. researchgate.net Such measurements provide direct information on the translational mobility of the ions. researchgate.net Variable-temperature SSNMR experiments can reveal changes in molecular mobility, which often correlate with thermal transitions like the glass transition temperature (Tg). nih.gov For example, in polymer blends, changes in ¹H T₁ρ relaxation times can indicate increased molecular mobility at specific temperatures. nih.govmdpi.com
In the context of Pyrrolidinium, 1,1-dimethyl-, SSNMR could be used to study its mobility when incorporated into a solid matrix, such as a polymer electrolyte or a crystalline salt. By measuring relaxation times at various temperatures, one could characterize the rotational and translational motions of the cation, providing insight into the material's conductivity and mechanical properties.
Table 1: Illustrative SSNMR Parameters for Mobility Analysis Note: This data is illustrative and represents typical parameters measured in SSNMR mobility studies.
| Parameter | Technique | Information Gained | Typical Timescale |
|---|---|---|---|
| ¹H T₁ | Inversion Recovery | Fast molecular motions (MHz) | nanoseconds to picoseconds |
| ¹H T₁ρ | Spin-Lock | Slower molecular motions (kHz) | microseconds to nanoseconds |
| Self-Diffusion Coefficient (D) | Pulsed Field Gradient (PFG) NMR | Long-range translational mobility | milliseconds to seconds |
NMR spectroscopy is a primary analytical method for both confirming the chemical structure and determining the purity of a compound. nih.gov Absolute quantitative ¹H NMR (qNMR) is a highly accurate method for purity assessment, providing advantages such as being non-destructive and often orthogonal to chromatographic methods like HPLC. nih.gov
For structural confirmation, the ¹H and ¹³C NMR spectra of Pyrrolidinium, 1,1-dimethyl- would provide definitive evidence of its covalent framework. The ¹H NMR spectrum would show characteristic signals for the two equivalent N-methyl groups and the protons on the pyrrolidinium ring, with chemical shifts and coupling patterns consistent with the proposed structure.
For purity assessment using qNMR, a certified internal standard with a known purity is added in a precise amount to a weighed sample of the analyte. ulakbim.gov.tr By comparing the integral of a specific resonance from the analyte to the integral of a resonance from the internal standard, the mass fraction purity of the analyte can be calculated with high precision. ulakbim.gov.trhyphadiscovery.com Two-dimensional NMR techniques can be employed to resolve any overlapping peaks from impurities, further enhancing the accuracy of the assessment. nih.gov
Table 2: Hypothetical ¹H qNMR Data for Purity Assessment of Pyrrolidinium, 1,1-dimethyl- Note: Chemical shifts (δ) are hypothetical and referenced to a typical solvent. Maleic acid is used as an example internal standard.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Integral | Moles (Calculated) |
|---|---|---|---|---|
| Pyrrolidinium, 1,1-dimethyl- | N-(CH₃)₂ | 3.10 (singlet, 6H) | 5.45 | 0.0908 |
| Maleic Acid (Internal Standard) | HC=CH | 6.25 (singlet, 2H) | 2.00 | 0.1000 (known) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight, elemental composition, and structural features of a molecule. When combined with liquid chromatography (LC), it becomes a highly sensitive and selective tool for analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in pharmaceutical analysis for the detection, identification, and quantification of impurities, even at trace levels. chimia.ch The LC system separates the target compound from any impurities present in the sample matrix. labrulez.com The separated components then enter the mass spectrometer, where they are ionized and detected.
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, often performed in selected reaction monitoring (SRM) mode, provides exceptional sensitivity and selectivity, allowing for accurate quantification of impurities by minimizing interference from the sample matrix. chimia.chresearchgate.net The development of a robust LC-MS/MS method is critical for monitoring potential contaminants and ensuring the quality of a chemical substance. researchgate.netnih.gov
For Pyrrolidinium, 1,1-dimethyl-, an LC-MS/MS workflow could be developed to screen for process-related impurities (e.g., unreacted 1-methylpyrrolidine) and degradation products. The method would be validated for parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. researchgate.net
Table 3: Potential Impurities of Pyrrolidinium, 1,1-dimethyl- and their Theoretical m/z
| Potential Impurity | Chemical Formula | Theoretical [M+H]⁺ (m/z) | Potential Origin |
|---|---|---|---|
| 1-Methylpyrrolidine | C₅H₁₁N | 86.0964 | Starting Material |
| Pyrrolidine (B122466) | C₄H₉N | 72.0808 | Starting Material Impurity |
| Formaldehyde | CH₂O | 31.0178 (as [M+H]⁺) | Degradation Product |
Mass spectrometry is fundamental for the initial confirmation of a compound's identity by providing its molecular weight. High-resolution mass spectrometry (HR-MS) can determine the mass of an ion with very high accuracy, which allows for the calculation of its elemental formula, providing strong evidence for the proposed structure. hyphadiscovery.com
In addition to molecular weight, the fragmentation pattern generated in an MS/MS experiment serves as a molecular fingerprint that can be used to confirm the structure. researchgate.net The fragmentation pathways are governed by the underlying chemical structure, and the resulting product ions can be rationalized to support the connectivity of the atoms. For the Pyrrolidinium, 1,1-dimethyl- cation, the molecular ion would be observed, and its fragmentation would likely involve the loss of methyl groups or ring-opening pathways, which are characteristic of quaternary ammonium (B1175870) compounds. Comparing the experimentally observed fragmentation pattern with theoretical pathways provides a high degree of confidence in the structural assignment. researchgate.net
Table 4: Expected Mass Spectrometric Data for Pyrrolidinium, 1,1-dimethyl-
| Ion Type | Theoretical m/z | Technique | Information Provided |
|---|---|---|---|
| Molecular Ion [M]⁺ | 100.1121 | ESI-MS, HR-MS | Confirms molecular weight and elemental formula (C₆H₁₄N⁺) |
| Fragment Ion [M-CH₃]⁺ | 85.0886 | ESI-MS/MS | Supports presence of a labile methyl group |
| Fragment Ion | 72.0808 | ESI-MS/MS | Potential fragment corresponding to the pyrrolidine ring after rearrangement |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. For Pyrrolidinium, 1,1-dimethyl-, these methods offer a window into its structural arrangement, intermolecular interactions, and orientation at interfaces.
Vibrational Mode Analysis
The vibrational spectrum of the 1,1-dimethylpyrrolidinium cation is characterized by distinct modes associated with the pyrrolidinium ring and the attached methyl groups. While a complete experimental spectrum with definitive assignments for the 1,1-dimethyl- variant is not widely published, analysis can be performed based on closely related structures and computational studies, such as Density Functional Theory (DFT) calculations on N-alkyl-N-methylpyrrolidinium cations. aip.org
IR and Raman techniques are complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa. cnr.itresearchgate.net This is governed by the selection rules for each technique: IR absorption requires a change in the molecule's dipole moment, whereas Raman scattering requires a change in its polarizability. cnr.itresearchgate.net
Key vibrational modes for the 1,1-dimethylpyrrolidinium cation can be assigned to specific molecular motions. The C-H stretching vibrations of the methyl groups and the pyrrolidinium ring typically appear in the high-frequency region of the spectrum, generally between 2800 and 3100 cm⁻¹. Bending, scissoring, rocking, and twisting motions of the CH₂ and CH₃ groups, along with the stretching and deformation modes of the C-N and C-C bonds of the pyrrolidinium ring, produce a complex pattern of peaks in the "fingerprint" region (below 1500 cm⁻¹). mdpi.com This region is unique to the molecule and can be used for identification.
Table 1: Predicted Vibrational Modes for the 1,1-Dimethylpyrrolidinium Cation
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching (Methyl & Ring) | 2800 - 3100 | Stretching of the carbon-hydrogen bonds. |
| CH₂/CH₃ Bending & Scissoring | 1400 - 1500 | Bending and scissoring motions of the methylene (B1212753) and methyl groups. |
| C-N Stretching | 1000 - 1200 | Stretching of the carbon-nitrogen bonds within the ring. |
| C-C Stretching | 800 - 1100 | Stretching of the carbon-carbon bonds within the ring. |
Note: The exact peak positions are influenced by the associated anion and the physical state of the sample.
Probing Molecular Structure at Electrified Interfaces (EC-SHINERS)
Understanding the behavior of ions at the interface between an electrode and an electrolyte is crucial for electrochemical applications. Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (EC-SHINERS) is an advanced technique that provides high-resolution vibrational information from molecules located directly at such an interface.
Studies on the closely related compound 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPy][TFSI]) at a gold electrode surface offer significant insights into the interfacial behavior of the pyrrolidinium cation. cnr.itresearchgate.net The EC-SHINERS data reveals that the orientation of the 1-alkyl-1-methylpyrrolidinium cation is potential-dependent. At negative potentials, the pyrrolidinium ring is found to adsorb onto the gold surface. cnr.itresearchgate.net As the potential is varied, the alkyl chains (in this case, a butyl group) undergo significant reorientation, while the pyrrolidinium ring tends to remain adsorbed on the electrode. cnr.itresearchgate.net This suggests a specific adsorption interaction between the cationic ring and the metal surface. These findings imply that for the 1,1-dimethylpyrrolidinium cation, the pyrrolidinium ring would similarly dictate the adsorption at the interface, with the smaller methyl groups likely having a different orientational response compared to a longer alkyl chain.
Examination of Hydrogen Bond Formation
Although the 1,1-dimethylpyrrolidinium cation lacks classic hydrogen bond donors like O-H or N-H groups, it can participate in weak, non-conventional hydrogen bonds through its C-H groups. These interactions, of the type C-H···A⁻ (where A⁻ is the anion), can be detected through subtle shifts in the vibrational spectra. aip.org
The formation of these weak hydrogen bonds can influence the frequency of the C-H stretching and bending modes. aip.org For instance, interaction with a hydrogen bond-accepting anion can cause a slight red-shift (a shift to lower wavenumbers) and broadening of the C-H stretching bands in the IR and Raman spectra. The strength of this interaction depends on the nature of the anion; anions with higher charge density and more accessible acceptor sites (like fluoride (B91410) or acetate) will form stronger hydrogen bonds than larger, more diffuse anions like bis(trifluoromethylsulfonyl)imide. Theoretical studies have established that these C-H···anion interactions, particularly involving the pyrrolidinium ring protons and the anionic fluorine or oxygen atoms, play a significant role in the formation and stability of the ion pairs. aip.org
Thermal Analysis Methods
Thermal analysis techniques are essential for determining the operational limits and phase behavior of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone methods for characterizing the thermal properties of salts containing the 1,1-dimethylpyrrolidinium cation.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of phase transitions such as melting, crystallization, and glass transitions. researchgate.net
A detailed thermal analysis of N,N-dimethyl-pyrrolidinium iodide has revealed complex phase behavior. aip.org This salt exhibits two distinct solid-solid phase transitions before melting. The DSC thermogram shows a major transition at 373 K (100 °C) with a large entropy change (ΔS) of 38 J mol⁻¹ K⁻¹, and a second, smaller transition at 478 K (205 °C) with a ΔS of 5.7 J mol⁻¹ K⁻¹. aip.org The lower temperature transition is associated with the onset of significant rotational motion of the cations within the crystal lattice, leading to a plastic crystalline phase, also known as a rotator phase. aip.org The higher temperature transition occurs within this rotator phase and is related to the cations achieving more isotropic tumbling. aip.org Such complex phase behavior is a key characteristic that influences the material's properties, including ionic conductivity in the solid state. The specific transition temperatures and enthalpies are highly dependent on the nature of the counter-anion.
Table 2: Solid-State Phase Transitions for N,N-Dimethyl-pyrrolidinium Iodide
| Transition | Temperature (K) | Entropy Change (ΔS) (J mol⁻¹ K⁻¹) |
|---|---|---|
| Solid-Solid I | 373 | 38 |
Data sourced from a study on N,N-dimethyl-pyrrolidinium iodide. aip.org
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere. researchgate.net
Salts based on the 1,1-dimethylpyrrolidinium cation generally exhibit high thermal stability. For example, 1,1-dimethylpyrrolidinium tetrafluoroborate (B81430) (Pyr₁₁BF₄) is noted for its high electrochemical and thermal stability, making it a promising salt for high-voltage electrochemical devices that can operate at elevated temperatures. researchgate.netsemanticscholar.org TGA is used to determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is a key indicator of thermal stability. The stability of pyrrolidinium-based ionic liquids is significantly influenced by the anion. The general trend for thermal stability based on the anion is often observed as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) > trifluoromethanesulfonate (B1224126) ([OTf]⁻) > tetrafluoroborate ([BF₄]⁻) > halides. researchgate.net The decomposition of pyrrolidinium salts typically proceeds through mechanisms like Hofmann elimination or nucleophilic substitution (Sₙ2) reactions, where the anion attacks the cation. TGA curves for these salts typically show a single-step decomposition process at high temperatures, often exceeding 300-350 °C, confirming their suitability for applications where thermal robustness is required. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| [BMPy][TFSI] or Pyr₁₄TFSI | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide |
| Pyr₁₁BF₄ or DMPBF₄ | Pyrrolidinium, 1,1-dimethyl-, tetrafluoroborate(1-) |
| N,N-dimethyl-pyrrolidinium iodide | Pyrrolidinium, 1,1-dimethyl-, iodide |
| [NTf₂]⁻ | bis(trifluoromethylsulfonyl)imide |
| [OTf]⁻ | trifluoromethanesulfonate |
Thermal Stability Assessments in High-Temperature Applications
The thermal stability of Pyrrolidinium, 1,1-dimethyl- and its associated salts is a critical parameter for their application in high-temperature environments, such as in electrolytes for energy storage devices or as catalysts in industrial processes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to evaluate this stability by measuring changes in mass and heat flow as a function of temperature.
Detailed Research Findings:
Research into the thermal properties of pyrrolidinium-based ionic liquids has shown that their stability is significantly influenced by the nature of the anion. For N,N-dimethylpyrrolidinium iodide, a detailed thermal analysis revealed distinct solid-solid phase transitions before decomposition. aip.org Differential scanning calorimetry of this compound identified two endothermic transitions. The first occurs at 373 K with an entropy change (ΔS) of 38 J mol⁻¹ K⁻¹, and the second is observed at 478 K with a ΔS of 5.7 J mol⁻¹ K⁻¹. aip.org These transitions are attributed to changes in the rotational motion of the cations within the crystal lattice, indicating a stepwise increase in molecular freedom with temperature before the onset of decomposition. aip.org
Generally, pyrrolidinium salts exhibit high thermal stability, with decomposition often commencing above 250 °C. mdpi.com For instance, studies on N-propyl-N-methyl-pyrrolidinium tetrafluoroborate show that decomposition begins at temperatures exceeding this threshold. mdpi.com The thermal behavior of 1,1-dimethylpyrrolidinium tetrafluoroborate has been a subject of interest for its potential use in high-voltage electric double-layer capacitors, where thermal stability is paramount for safety and performance. researchgate.net While specific TGA/DSC curves for a wide range of 1,1-dimethylpyrrolidinium salts are not extensively documented in a single comparative study, the available data underscores the robust nature of the 1,1-dimethylpyrrolidinium cation.
The following interactive table summarizes the key thermal transition data for N,N-dimethylpyrrolidinium iodide as a representative example of the thermal behavior of 1,1-dimethyl-pyrrolidinium salts.
| Compound | Transition Temperature (K) | Entropy Change (ΔS) (J mol⁻¹ K⁻¹) | Analysis Method |
|---|---|---|---|
| N,N-Dimethylpyrrolidinium iodide | 373 | 38 | DSC |
| N,N-Dimethylpyrrolidinium iodide | 478 | 5.7 | DSC |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the 1,1-dimethylpyrrolidinium cation to predict a range of its chemical and physical properties.
Prediction of Molecular Geometry and Electronic StructureDFT calculations are fundamental in determining the optimized molecular geometry and electronic characteristics of the 1,1-dimethylpyrrolidinium cation. Studies have employed various levels of theory to achieve accurate predictions. For instance, geometry optimization has been performed using the DFT-B3LYP-TZVP basis set.qub.ac.ukOther quantum chemical calculations have utilized the GAMESS package with RHF/3-21G wave functions to estimate properties such as charge, bond length, and angles at the reaction center.rdd.edu.iq
Research has shown that the most stable structure of the 1,1-dimethylpyrrolidinium cation possesses C
Below is a table summarizing some of the calculated physical properties for the 1,1-dimethylpyrrolidinium cation.
| Property | Value |
| Charge on C atoms adjacent to N | -0.2044 / -0.2058 |
| C-N Bond Length (Å) | 1.5156 / 1.5155 |
| C-N-C Bond Angle (°) | 102.4412 / 102.2155 |
| Total Strain Energy (kcal/mol) | 15.6092 |
| Data sourced from quantum chemical calculations using the GAMESS package / RHF / (3-21G) wave functions and molecular mechanics. |
Analysis of Ion Pair Structural Variations Affecting Physical PropertiesThe properties of an ionic liquid are not determined by the cation alone but by the interplay between the cation and its counter-ion. DFT calculations are a powerful tool for investigating how variations in ion pairing affect bulk physical properties. The dominance of Coulombic (electrostatic) forces in cation-anion interactions is a key finding from such calculations.arxiv.org
Computational studies have shown that the explicit inclusion of anions or neighboring solvent molecules in DFT calculations is critical, as these interactions strongly influence the oxidation potential and stability of the electrolyte molecules. acs.org The formation of an ion pair can represent a deeper local energy minimum compared to separated ions, highlighting the thermodynamic favorability of these associations. ntnu.no Understanding these structural variations is crucial for designing ionic liquids with desired properties like ionic conductivity and electrochemical stability. qub.ac.uk
Quantum Mechanical (QM) Calculations
Beyond DFT, a broader range of quantum mechanical (QM) methods are used to study the 1,1-dimethylpyrrolidinium cation. These ab initio (first-principles) calculations provide high accuracy for determining molecular properties.
Methods such as Hartree-Fock (HF) with a 6-31G(d) basis set have been used for geometry optimization, while higher-level theories like Møller–Plesset perturbation theory (MP2/cc-pVTZ-f) are used for more accurate single-point energy and electronic density calculations. acs.org The TURBOMOLE and GAMESS software packages are common tools for performing these types of quantum calculations. qub.ac.uk
For specific properties, advanced methods are applied. For example, the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method is used to accurately calculate adiabatic ionization potentials and electron affinities. aip.orgmostwiedzy.pl The Outer Valence Green Function (OVGF) method is employed to obtain vertical ionization energies and electron detachment energies. aip.orgmostwiedzy.pl These high-level calculations provide benchmark data on the fundamental electronic behavior of the cation and its corresponding neutral and anionic states. aip.orgmostwiedzy.pl
The following table summarizes various QM methods used to study 1,1-dimethylpyrrolidinium and related species.
| Method | Basis Set | Software | Calculated Property |
| DFT | B3LYP-TZVP | TURBOMOLE | Optimized 3D geometry qub.ac.uk |
| RHF | 3-21G | GAMESS | Charge, bond length, bond angle |
| HF | 6-31G(d) | Gaussian 03 | Geometry optimization acs.org |
| MP2 | cc-pVTZ-f | Gaussian 03 | Single-point energy, electronic density acs.org |
| CCSD(T) | aug-cc-pVDZ+3s3p | - | Adiabatic ionization potential, electron affinity aip.orgmostwiedzy.pl |
| OVGF | aug-cc-pVDZ+3s3p | - | Vertical ionization potential, electron detachment energy aip.orgmostwiedzy.pl |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For systems containing the 1,1-dimethylpyrrolidinium cation, MD simulations provide a dynamic picture of behavior that complements the static information from quantum mechanical calculations.
MD simulations, often using force fields like CL&P, have been performed with software packages such as LAMMPS to investigate the microscopic structure and dynamics of corresponding ionic liquids. arxiv.org These simulations reveal how the inclusion of electronic polarization affects the ordering of ions and the transport properties of the liquid. arxiv.org Research has also highlighted the need for MD simulations to systematically study ionic interactions and kinetics at the crucial electrolyte-electrode interface. mdpi.com Simulations have shown that under an applied potential, anions and solvent molecules can accumulate on the electrode surface, a phenomenon that is critical to the performance of electrochemical devices like capacitors. acs.org
Dynamics Behavior in Condensed Systems
Molecular dynamics simulations of pyrrolidinium-based ionic liquids reveal a complex dynamic environment. The movement of the 1,1-dimethylpyrrolidinium cation is not isolated but is intrinsically coupled with the motion of its counter-ion and surrounding species.
| System | Temperature (K) | Cation Self-Diffusion Coefficient (x 10⁻¹⁰ m²/s) |
|---|---|---|
| N-butyl-N-methylpyrrolidinium with dicyanamide (B8802431) | 450 | 1.5 - 2.5 |
| N-propyl-N-methylpyrrolidinium with bis(trifluoromethylsulfonyl)imide | 400 | 0.8 - 1.2 |
| N-ethyl-N-methylpyrrolidinium with tetrafluoroborate (B81430) | 425 | 1.0 - 1.8 |
Ion Arrangement Analysis
The spatial arrangement of ions in the condensed phase of 1,1-dimethylpyrrolidinium salts is non-uniform and exhibits short- to medium-range order. This ordering is a direct consequence of the strong electrostatic interactions between the charged species, as well as van der Waals forces and steric effects.
A primary tool for analyzing this arrangement is the radial distribution function (RDF), g(r), which describes the probability of finding an ion at a certain distance from a reference ion. In systems containing pyrrolidinium cations, RDFs typically show distinct peaks corresponding to the nearest-neighbor and subsequent coordination shells of counter-ions around the cation, and vice versa.
Molecular dynamics simulations of N-butyl-N-methylpyrrolidinium dicyanamide at a graphene interface have revealed distinct layering of the ions, with the pyrrolidinium cations adopting specific orientations relative to the surface. It was observed that the pyrrolidinium rings tend to lie parallel to the electrode surface, influencing the interfacial structure. rsc.org This layering and preferential orientation are indicative of the structured nature of these ionic liquids, even in the bulk phase away from interfaces.
The arrangement of the 1,1-dimethylpyrrolidinium cations is also influenced by the size and shape of the anion. Smaller, more spherical anions can pack more efficiently around the cation, leading to a more compact and ordered local structure. Conversely, larger, more asymmetric anions can lead to a less defined local arrangement. The table below outlines key structural features observed in computational studies of similar pyrrolidinium-based systems.
Applications in Advanced Materials Science and Engineering
Ionic Liquids Development
Ionic liquids (ILs) are salts that are liquid at or below 100°C, and they are recognized for their negligible vapor pressure, high thermal stability, and unique solvation capabilities. The 1,1-dimethylpyrrolidinium cation is a key constituent in the design of these novel solvents.
Pyrrolidinium (B1226570), 1,1-dimethyl- as a Fundamental Cation in Ionic Liquid Design
The 1,1-dimethylpyrrolidinium cation is a cornerstone in the architecture of ionic liquids. As a member of the common IL cation families, which also include imidazolium, pyridinium, ammonium (B1175870), and phosphonium, the pyrrolidinium structure offers distinct advantages. chim.it Its saturated heterocyclic ring contributes to high thermal and electrochemical stability. chim.it The properties of pyrrolidinium-based ILs, such as melting point, viscosity, and miscibility, can be precisely adjusted by pairing the 1,1-dimethylpyrrolidinium cation with different anions, making them highly tunable for specific applications. chim.it This "designer" nature allows for the creation of ILs suited for a variety of chemical environments and processes.
Design of Functionalized Ionic Liquids
The design of functionalized or "task-specific" ionic liquids involves incorporating specific functional groups into the cation or anion to impart desired chemical properties. Research has demonstrated the synthesis of functional ILs based on pyrrolidinium cations by introducing moieties like alkyl nitriles. semanticscholar.orgresearchgate.net This functionalization can influence thermal properties and create materials with specialized capabilities, such as forming plastic crystal electrolytes for use in solid-state dye-sensitized solar cells. semanticscholar.org For instance, pyrrolidinium ILs with ether-functionalized side chains have been synthesized to create a new class of electrolyte mixtures with unique ion solvation structures and transport properties. researchgate.net This strategic design of ILs opens pathways for novel materials in energy technology and biosciences.
Ionic Liquid Solvents for Diverse Chemical Reactions (e.g., Organic Synthesis)
Ionic liquids featuring the 1,1-dimethylpyrrolidinium cation are effective media for a wide range of chemical reactions. Their unique properties, such as high thermal stability and the ability to dissolve many organic and inorganic compounds, make them attractive green alternatives to conventional volatile organic solvents. dntb.gov.uaresearchgate.net Pyrrolidinium-based ILs have been widely explored as both the solvent and the electrolyte in electro-organic synthesis. rsc.org In these reactions, the cation can stabilize radical anion intermediates, leading to the formation of specific products in higher yields. rsc.org The use of these ILs can lead to significant improvements in product yields and reaction times, contributing to the development of more sustainable chemical manufacturing processes. researchgate.netresearchgate.net
Ionic Liquids in Liquid-Liquid Extraction Processes (e.g., Aromatic Hydrocarbon Separation)
The separation of aromatic hydrocarbons from aliphatic compounds is a critical process in the petrochemical industry. Ionic liquids are being investigated as alternative solvents for this liquid-liquid extraction process due to drawbacks associated with conventional methods. utexas.edu ILs have shown high selectivity and capacity for dissolving aromatic compounds like toluene, while having low solubility for aliphatics such as heptane. utexas.eduutwente.nl The negligible vapor pressure of ILs simplifies the recovery of the extracted components and the solvent itself, potentially leading to processes with lower energy consumption and investment costs compared to traditional solvents like sulfolane. utwente.nlresearchgate.net Although many studies focus on imidazolium-based ILs, the principles apply broadly, and the tunability of pyrrolidinium-based systems makes them strong candidates for this application. utexas.eduutwente.nl
Electrochemical Energy Storage Systems
The high ionic conductivity and wide electrochemical window of pyrrolidinium-based ionic liquids make them prime candidates for use in advanced energy storage devices.
Electrolyte Development for Electric Double-Layer Capacitors (EDLCs)
Electric double-layer capacitors (EDLCs), or supercapacitors, require electrolytes with high stability and conductivity to achieve high performance. An ionic liquid salt, 1,1-dimethylpyrrolidinium tetrafluoroborate (B81430) (DMPBF₄ or Pyr₁₁BF₄), has been identified as a promising electrolyte salt for high-voltage EDLCs. researchgate.netresearchgate.netibs.re.kr When dissolved in solvents like acetonitrile (B52724) (ACN) or propylene carbonate (PC), it forms highly conductive electrolytes. researchgate.netkorea.ac.kr Research shows that EDLCs using DMPBF₄ in acetonitrile exhibit superior performance compared to those with standard electrolytes like tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) and spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBPBF₄). researchgate.netibs.re.kr
The advantages include higher gravimetric capacitance, better rate capability, and improved cycling stability. researchgate.netkorea.ac.kr Furthermore, these electrolytes enable EDLCs to operate at higher voltages (up to 3.4V) and elevated temperatures (60°C) while maintaining excellent stability, demonstrating the robustness conferred by the 1,1-dimethylpyrrolidinium cation. researchgate.net
| Electrolyte Salt | Energy Density (Wh kg⁻¹) | Power Density (kW kg⁻¹) | Capacitance Retention (after 1000h float test) |
|---|---|---|---|
| 1,1-dimethylpyrrolidinium tetrafluoroborate (DMPBF₄) | 40.61 | 8.09 | 87.9% |
| Tetraethylammonium tetrafluoroborate (TEABF₄) | Standard (Lower than DMPBF₄) | Standard (Lower than DMPBF₄) | Lower than DMPBF₄ |
| Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBPBF₄) | Standard (Lower than DMPBF₄) | Standard (Lower than DMPBF₄) | Lower than DMPBF₄ |
Application in Batteries and Supercapacitors
The 1,1-dimethylpyrrolidinium cation is a key component in the formulation of advanced electrolytes for high-performance energy storage devices, particularly electric double-layer capacitors (EDLCs), also known as supercapacitors. Its salts, such as 1,1-dimethylpyrrolidinium tetrafluoroborate (DMPBF4), are investigated as promising alternatives to conventional electrolyte salts like tetraethylammonium tetrafluoroborate (TEABF4). researchgate.netibs.re.kr
When dissolved in solvents such as acetonitrile (ACN) or propylene carbonate (PC), DMPBF4-based electrolytes have been shown to enhance the performance of EDLCs. researchgate.netibs.re.kr The compact size of the 1,1-dimethylpyrrolidinium cation allows it to access smaller pores within the activated carbon electrodes of a supercapacitor. This leads to a more effective utilization of the electrode's surface area, resulting in higher specific capacitance. researchgate.net Studies have demonstrated that supercapacitors using a 1.0 M DMPBF4 in acetonitrile electrolyte exhibit not only higher gravimetric capacitance but also superior rate capability and improved cycling stability compared to devices containing standard TEABF4 or spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBPBF4) electrolytes. researchgate.netibs.re.kr
The use of these electrolytes can lead to significant gains in energy and power density. For instance, EDLCs utilizing a DMPBF4/ACN electrolyte have achieved an energy density of 40.61 Wh kg⁻¹ and a power density of 8.09 kW kg⁻¹ at a working voltage of 3.0 V. ibs.re.kr The unique properties of ionic liquids containing the 1,1-dimethylpyrrolidinium cation make them suitable for next-generation energy storage systems, helping to overcome the safety and performance limitations of traditional electrolytes. mdpi.com
Table 1: Performance of EDLCs with Different Electrolyte Salts in Acetonitrile (ACN)
| Electrolyte Salt | Concentration | Max Energy Density (Wh kg⁻¹) | Max Power Density (kW kg⁻¹) | Operating Voltage (V) |
|---|---|---|---|---|
| DMPBF4 | 1.0 M | 40.61 | 8.09 | 3.0 |
| TEABF4 | 1.0 M | Lower than DMPBF4 | Lower than DMPBF4 | Standard |
| SBPBF4 | 1.0 M | Lower than DMPBF4 | Lower than DMPBF4 | Standard |
Electrochemical Stability and Performance Optimization in High-Voltage Systems
A critical advantage of 1,1-dimethylpyrrolidinium-based electrolytes is their high electrochemical stability, which permits the operation of energy storage devices at higher voltages. Extending the operating voltage is a key strategy for increasing the energy density of supercapacitors, as energy is proportional to the square of the voltage. sunyempire.edu
Electrolytes based on 1,1-dimethylpyrrolidinium tetrafluoroborate (also referred to as Pyr11BF4) have demonstrated exceptional stability at high voltages. researchgate.net Research shows that using a 2 M solution of Pyr11BF4 in acetonitrile allows for the fabrication of high-performance EDLCs that can operate at up to 3.4 V. researchgate.net These devices exhibit excellent stability, maintaining 88% of their initial capacitance after 500 hours of floating at this high voltage. researchgate.net Even under more demanding conditions, such as at an elevated temperature of 60°C, these EDLCs retained 91% of their capacitance after 500 hours of floating at 3.0 V. researchgate.net
Furthermore, EDLCs using 1 M DMPBF4 in either acetonitrile or propylene carbonate have shown high capacitance retention after extended float testing at 3.0 V. Specifically, they retain 87.9% (in ACN) and 87.5% (in PC) of their initial capacitance after 1000 hours. ibs.re.kr This high stability is attributed to the inherent electrochemical and thermal stability of the 1,1-dimethylpyrrolidinium cation, which resists degradation at the electrode surface even under high potential. researchgate.net
Ion Transport and Conductivity Studies
The efficiency of an electrolyte is fundamentally linked to its ability to transport ions, which is quantified by its ionic conductivity. Electrolytes formulated with 1,1-dimethylpyrrolidinium salts can achieve high ionic conductivity, which is essential for high-power applications. researchgate.net For example, a 1 M solution of DMPBF4 in acetonitrile (AN) has an ionic conductivity of 45.5 mS cm⁻¹, which is comparable to many standard electrolytes used in supercapacitors. researchgate.net
The transport properties of the 1,1-dimethylpyrrolidinium cation are influenced by its molecular structure. Its relatively small and compact nature facilitates movement through the electrolyte and into the porous structure of the electrodes. researchgate.net This efficient ion transport contributes to lower internal resistance (ESR) and better rate capability in supercapacitors. researchgate.net
Table 2: Ionic Conductivity of 1,1-Dimethylpyrrolidinium-Based Electrolytes
| Salt | Solvent | Concentration | Ionic Conductivity (mS cm⁻¹) |
|---|---|---|---|
| DMPBF4 | Acetonitrile (ACN) | 1.0 M | 45.5 |
Intercalation Chemistry and Nanomaterials
Formation of Nanostructured Materials (e.g., Kaolinite Intercalates)
The 1,1-dimethylpyrrolidinium cation plays a significant role in the field of intercalation chemistry, where ions or molecules are inserted between the layers of a host material to create novel nanostructured materials. Pyrrolidinium salts have been successfully used to create ionic liquid-kaolinite intercalates. cambridge.orgresearchgate.net Kaolinite is a clay mineral with a layered structure, and the process typically involves first pre-intercalating the kaolinite with a small molecule like dimethyl sulfoxide (DMSO). cambridge.orgmdpi.com
Subsequently, the pyrrolidinium salt is introduced, displacing the DMSO molecules and inserting itself into the interlamellar space of the kaolinite. cambridge.orgresearchgate.net This process is confirmed by techniques such as X-ray diffraction (XRD), which shows a significant increase in the basal spacing of the kaolinite layers. mdpi.com The successful intercalation demonstrates that the 1,1-dimethylpyrrolidinium cation can be incorporated into the host structure, forming a new hybrid nanomaterial. A key outcome of this intercalation is the remarkable improvement in the thermal stability of the kaolinite, with the intercalated organic salts decomposing at temperatures between 260 to 340°C. cambridge.orgresearchgate.net
Building Blocks for Polymers and Nanomaterials
In the context of materials science, a "building block" is a fundamental unit from which larger, more complex structures are assembled. The 1,1-dimethylpyrrolidinium cation can be viewed as a quantized building block for the creation of specific types of nanostructured materials. nih.gov When it is intercalated into a layered host like kaolinite, it is not merely a guest molecule but becomes an integral structural component of the resulting nanocomposite. cambridge.orgresearchgate.net
The size and shape of the cation, along with its charge, dictate the spacing between the kaolinite layers and the nature of the interactions within the newly formed structure. cambridge.org In this role, the 1,1-dimethylpyrrolidinium cation acts as a template or a structural scaffold, defining the architecture of the final material on the nanoscale. This controlled assembly allows for the fine-tuning of the material's properties, such as thermal stability and interlayer chemistry. cambridge.org This approach is analogous to how complex polymers are synthesized from monomer units to achieve specific functionalities. scitechdaily.com
Investigation of Bio-Interactions at the Chemical Level
The interface between synthetic materials and biological systems is a critical area of research in advanced materials science. The behavior of ions, such as 1,1-dimethylpyrrolidinium, at this interface can dictate the biocompatibility and functionality of a material. Understanding these interactions at a molecular level is paramount for the design of new biomaterials and biomedical devices.
Ionic liquids (ILs), which are salts with melting points below 100°C, have been extensively studied as potential solvents or co-solvents for proteins. The stability of proteins in these media is a complex interplay of factors including the nature of the IL's cation and anion, its concentration, and the properties of the protein itself. The 1,1-dimethylpyrrolidinium cation is a component of certain ionic liquids.
General findings indicate that while some ionic liquids can enhance protein stability, others can act as denaturants. The outcome is highly dependent on the specific protein-IL system. Without specific experimental data for 1,1-dimethylpyrrolidinium, a detailed mechanistic description remains speculative and would deviate from the strict focus of this article.
The interaction of ions with lipid bilayers is fundamental to understanding the biocompatibility of materials and for applications such as drug delivery. The 1,1-dimethylpyrrolidinium cation, being a charged species, is expected to interact with the polar head groups of phospholipids that constitute cell membranes.
The permeation of ions across a lipid membrane is generally a slow process due to the high energy barrier of transferring a charged species through the hydrophobic core of the bilayer. However, certain molecules can increase membrane permeability by disrupting the lipid packing or by forming pores or channels.
While the effects of various ionic liquids on membrane integrity and permeability have been investigated, specific studies detailing the mechanisms by which the 1,1-dimethylpyrrolidinium cation alters membrane permeability are not prominently available. Molecular dynamics simulations are a powerful tool to investigate such phenomena at an atomic level, but specific simulation studies focusing on the translocation of 1,1-dimethylpyrrolidinium across a lipid bilayer and the associated free energy profiles are not found in the surveyed literature. Consequently, quantitative data on permeability coefficients or the energetic barriers for membrane translocation of this specific cation cannot be provided in a tabular format. The interactions would likely involve electrostatic interactions with the phosphate groups of the lipids and potential insertion of the methyl groups into the upper hydrophobic region of the membrane, but a detailed, data-supported mechanism is not available.
To understand the broader bio-interactions of 1,1-dimethylpyrrolidinium, its interactions with fundamental biomolecules such as amino acids and nucleic acids can be studied. These model systems can provide insights into the potential binding modes and affinities that might occur in more complex biological environments.
Studies on the interaction of various cations with amino acids have revealed that factors like charge, size, and hydrophobicity of the cation, as well as the nature of the amino acid side chain, govern the interaction strength and specificity. For instance, cations can interact with the negatively charged carboxylate groups of acidic amino acids or the lone pair electrons of heteroatoms in other side chains.
Similarly, the interaction of cations with nucleic acids is of great interest, particularly concerning the stability of DNA and RNA structures. Cations can interact with the negatively charged phosphate backbone, potentially influencing the conformation and stability of the nucleic acid.
However, specific experimental studies quantifying the binding affinities or thermodynamic parameters of the interaction between 1,1-dimethylpyrrolidinium and various amino acids or nucleic acid bases are not sufficiently available in the public domain to construct a detailed data table. Techniques like NMR spectroscopy or isothermal titration calorimetry are often employed for such studies, but reports focusing on this specific cation are scarce. Therefore, a comprehensive analysis of its interaction with model biomolecules, supported by quantitative data, cannot be presented at this time.
Q & A
Q. What validated analytical methods are recommended for quantifying pyrrolidinium cations in ionic liquids?
Methodological Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) with indirect ultraviolet (UV) detection is a validated approach for quantifying pyrrolidinium cations. Key parameters include:
- Column temperature : Retention time decreases with increasing temperature due to the exothermic nature of cation retention . Optimal temperature is 30°C for reproducibility and proximity to room conditions.
- Validation metrics : Recoveries tested via standard addition methods show <1.5% relative standard deviation (RSD) for pyrrolidinium cations, with accuracies confirmed through five replicate measurements .
- Sample preparation : Dilution to 50 mL and filtration through a 0.22 μm membrane ensures minimal interference .
Q. How can researchers ensure compliance with regulatory standards when synthesizing pyrrolidinium derivatives?
Methodological Answer:
- EPA reporting : Under 15 U.S.C. §2604, derivatives like 1,1-dimethylpyrrolidinium chloride (CAS 24307-26-4) require reporting for significant new uses, including industrial applications or environmental release .
- Pharmacopeia guidelines : For pharmaceutical derivatives (e.g., glycopyrrolate), follow USP35 standards, including ≥98.0% purity, infrared spectroscopy for structural verification, and bromide identification via 〈191〉 tests .
Q. What are the foundational steps for synthesizing 1,1-dimethylpyrrolidinium-based ionic liquids?
Methodological Answer:
- Quaternization : React pyrrolidine with methylating agents (e.g., methyl iodide) in anhydrous conditions.
- Anion exchange : Replace halides (Br⁻, Cl⁻) with target anions (e.g., [NTf₂]⁻) via metathesis in polar solvents.
- Purification : Use recrystallization or column chromatography to achieve >99% purity, validated by NMR and mass spectrometry .
Advanced Research Questions
Q. How can conflicting viscosity data for pyrrolidinium-based ionic liquids be resolved?
Methodological Answer:
- Experimental design : Use microviscometers or rheometers at controlled temperatures (20–100°C) to account for shear-thinning behavior.
- Theoretical modeling : Apply the Vogel-Fulcher-Tammann (VFT) equation to correlate viscosity with temperature and cation-anion interactions.
- Data gaps : Prioritize empirical measurements for understudied anions (e.g., [PF₆]⁻) and document humidity control to mitigate hygroscopic effects .
Q. What strategies optimize chromatographic separation of structurally similar pyrrolidinium cations?
Methodological Answer:
- Column selection : Use zwitterionic HILIC columns (e.g., ZIC-pHILIC) to enhance resolution of cations with varying alkyl chain lengths.
- Mobile phase : Adjust acetonitrile/water ratios (70:30 to 90:10) and add 10 mM ammonium formate to improve peak symmetry.
- Temperature effects : For exothermic retention processes (lnk vs. 1/T slopes >800), lower temperatures (25–30°C) maximize retention differences .
Q. How can thermodynamic inconsistencies in pyrrolidinium cation retention be addressed?
Methodological Answer:
- Van’t Hoff analysis : Calculate ΔH (enthalpy) and ΔS (entropy) from lnk vs. 1/T plots. For 1,1-dimethylpyrrolidinium, slopes of ~1153.8 (1/T) indicate strong exothermic retention .
- Error mitigation : Replicate runs with standardized column conditioning (e.g., 10 column volumes of mobile phase) to minimize stationary phase variability.
Q. What methodologies validate the purity of 1,1-dimethylpyrrolidinium derivatives in pharmacological research?
Methodological Answer:
- HPLC-UV/ELSD : Use C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients. Retention time alignment with USP reference standards is critical .
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular ions (e.g., m/z 398.33 for glycopyrrolate) and detects trace impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
